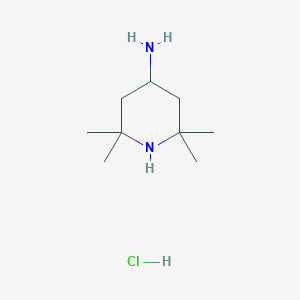
2,2,6,6-Tetramethylpiperidin-4-amine--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethylpiperidin-4-amine–hydrogen chloride (1/1) is a compound belonging to the class of organic amines. It is a derivative of piperidine, characterized by the presence of four methyl groups at positions 2, 2, 6, and 6 on the piperidine ring, and an amine group at position 4. The compound is often used in various chemical reactions due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-amine typically involves the reductive amination of the corresponding ketone. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another method involves the reductive amination of 2,2,6,6-tetramethyl-4-piperidone with ammonia and hydrogen in the presence of a catalyst such as platinum or palladium .
Industrial Production Methods
In industrial settings, the production of 2,2,6,6-Tetramethylpiperidin-4-amine often employs continuous-flow synthesis techniques. For example, 1,6-hexanediamine can be mixed with 2,2,6,6-tetramethyl-4-piperidinone and reacted with hydrogen in a micro fixed-bed reactor packed with a platinum catalyst to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant.
Reduction: Hydrogen gas in the presence of a platinum or palladium catalyst is often used.
Substitution: Allylic chlorides are used in allylic amination reactions.
Major Products Formed
Hydroxylamines: Formed through oxidation reactions.
Secondary Amines: Formed through reduction reactions.
Allylated Tertiary Amines: Formed through substitution reactions with allylic chlorides.
Applications De Recherche Scientifique
2,2,6,6-Tetramethylpiperidin-4-amine has a wide range of applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-amine involves its role as a hindered base. The steric hindrance provided by the four methyl groups on the piperidine ring makes it a non-nucleophilic base, which is useful in various chemical reactions. The compound can form stable complexes with metals, which are used in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring and four methyl groups but without the amine group at position 4.
4-Amino-2,2,6,6-tetramethylpiperidine: Another similar compound with an amine group at position 4 but different structural properties.
Uniqueness
2,2,6,6-Tetramethylpiperidin-4-amine is unique due to the presence of both the amine group and the four methyl groups on the piperidine ring. This combination provides it with distinct steric and electronic properties, making it highly useful in specific chemical reactions and applications.
Propriétés
Numéro CAS |
82123-91-9 |
|---|---|
Formule moléculaire |
C9H21ClN2 |
Poids moléculaire |
192.73 g/mol |
Nom IUPAC |
2,2,6,6-tetramethylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7,11H,5-6,10H2,1-4H3;1H |
Clé InChI |
SMPLWCUWTRTPBU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


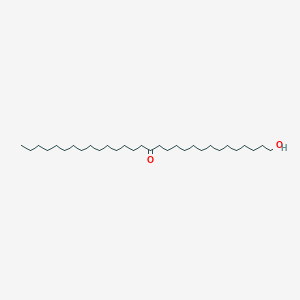
![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
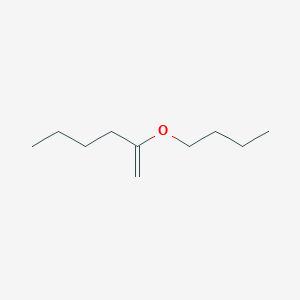
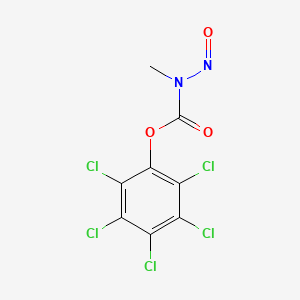
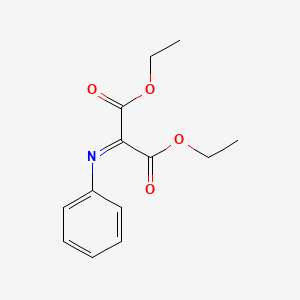
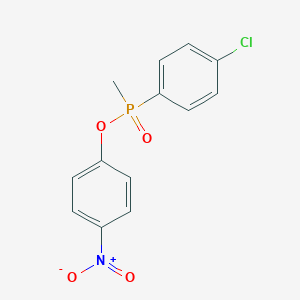
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
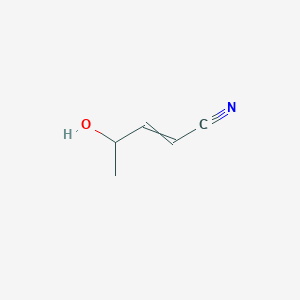
![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)

![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
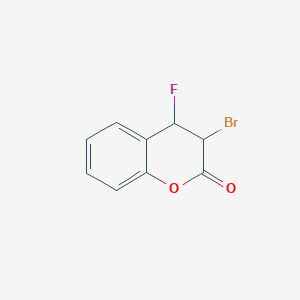
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)

